1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a bicyclic heterocyclic compound featuring fused pyrrole and pyridine rings. While not extensively studied in its own right, this compound serves as a critical structural motif and synthetic intermediate for various biologically active molecules. Notably, it represents the core structure of several derivatives investigated for their potential as inhibitors of bromodomains, specifically TAF1(2) [].
One of the primary methods for synthesizing 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives involves a palladium-catalyzed intramolecular cyclization reaction. This approach utilizes N-alkyl-N-allyl-pyrrolo-2-carboxamides as starting materials []. Depending on the reaction conditions and the choice of palladium catalyst, this method enables the regioselective synthesis of either pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction or pyrrolo[2,3-c]pyridin-7-ones and pyrrolo[3,2-c]pyridin-4-ones through an oxidative coupling process [].
Detailed molecular structure analysis of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives has been conducted using techniques like X-ray crystallography and computational methods like Density Functional Theory (DFT) [, ]. These studies have provided valuable insights into the spatial arrangement of atoms, bond lengths, bond angles, and electronic properties of these molecules, ultimately aiding in understanding their interactions with biological targets [, ].
Derivatization of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one typically involves modifications at specific positions on the core structure. For instance, the introduction of various substituents at the 4-position of the pyrrolo[2,3-c]pyridin-7-one scaffold is a common strategy for modulating the activity and selectivity of these compounds towards their biological targets, such as bromodomains []. These modifications can be achieved through diverse chemical reactions, including alkylation, acylation, and Suzuki coupling, among others.
The primary application of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives lies in the development of novel therapeutics, particularly as inhibitors of bromodomains []. Bromodomains are protein modules responsible for recognizing acetylated lysine residues on histones, playing a crucial role in gene regulation. Dysregulation of bromodomain activity has been linked to various diseases, including cancer.
Specifically, 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives have shown promise as potent and selective inhibitors of TAF1(2), a bromodomain-containing protein implicated in oncogenesis []. These inhibitors exhibit antiproliferative activity against cancer cells in vitro and demonstrate synergistic effects when combined with other anticancer agents, highlighting their potential as valuable tools for both basic research and drug discovery efforts [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2